
Xyloglucan Heptasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xyloglucan is a major hemicellulosic component in plant cell walls . It’s a branched polysaccharide composed of a central backbone of D-glucose units linked by β (1→4)-glycosidic bonds, decorated with D-xylose units through α (1→6) glycosidic bonds, and with some D-galactose units anchored to these D-xylose units via β (1→2) bonds .
Molecular Structure Analysis
Xyloglucan has a backbone formed by β - (1,4) d -glucan, partially substituted by α - (1-\u2009>\u20096)-linked xylose units. Some of the xylose residues are β - d -galactosylated at the O-2 . The structure of xyloglucan is described as multi-step and hierarchical process with different levels of organization .Physical And Chemical Properties Analysis
Xyloglucan forms self-aggregates with a hierarchically ordered morphology in aqueous solutions, leading to the formation of nanofibers. Consequently, Xyloglucan is a hydrogel-forming polymer able to retain large amounts of water .Scientific Research Applications
Plant Cell Wall Dynamics
XXXG plays a role in the modification of plant cell walls. Anionic xyloglucan may mimic polyanions that promote the action of endogenous XTH proteins, which are involved in cell wall restructuring .
Xylosyltransferase Function
Research suggests that AtXXT5 could be responsible for adding the third xylosyl residue in the XXXG repeat, which is crucial for the proper function of xyloglucan xylosyltransferases in plant development .
Enzymatic Inhibitor Synthesis
The chemo-enzymatic synthesis of XXXG derivatives has been used to produce complex mechanism-based inactivators, which are important tools for studying enzymatic functions .
Cell Elongation and Differentiation
Adding XXXG to plant tissues can influence cell elongation and differentiation, which is essential for understanding plant growth and development .
Biofuel Production
Combining specific enzymes can efficiently produce XXXG, which may improve the valorization of feedstocks containing high amounts of xyloglucan, relevant for biofuel production .
Immunogenicity Studies
XXXG heptasaccharide has been used to generate antibodies to xyloglucan structural motifs, aiding in the study of plant cell wall components .
Medical Device Applications
Xyloglucan, including its heptasaccharide form, has been explored for its potential in medical devices such as wound dressings, mucosal protection, and ocular lubrication due to its gel-forming and adsorption properties .
Biomedical Device Fabrication
Due to its biocompatibility and gelation ability, XXXG is being investigated for use in biomedical devices like tissue engineering scaffolds, wound dressings, and epidermal sensors .
Mechanism of Action
Target of Action
Xyloglucan Heptasaccharide (XXXG) primarily targets glycoside hydrolases (GHs) and xyloglucan endotransglucosylase/hydrolases (XTHs) . These enzymes are involved in the modification of load-bearing cell wall components . The primary cell walls of flowering plants consist fundamentally of a framework of cellulose microfibrils embedded in a matrix of hemicellulose, pectins, and structural proteins . Xyloglucan, the major hemicellulosic polysaccharide in the primary cell wall matrix of dicots, consists of a backbone of β-(1→4)-linked D-glucose residues, the majority of which are α-D-xylosylated at O-6 .
Mode of Action
XXXG interacts with its targets, GHs and XTHs, by acting as a substrate mimic . It binds to the active site of these enzymes, inhibiting the formation of the product . This interaction results in the inhibition of the enzymes, effectively stopping them in their tracks . The interaction of XXXG with XTHs is particularly interesting as it can lead to the hydrolysis and recombination of Xyloglucan components , playing a crucial role in the structure and composition of plant cell walls .
Biochemical Pathways
XXXG is involved in the biosynthesis of xyloglucan . This process requires glucan synthase to form the glucan backbone and multiple different types of glycosyl transferases to decorate the glucan chain to produce the broad diversity of XyG side chains found in various plants . The complexity of XyG varies throughout plants, with various branches composed of xylose (Xyl), galactose (Gal), arabinose (Ara), and fucose (Fuc) monosaccharides, as well as the C6 acetylation of Glc or Gal residues .
Pharmacokinetics
Consequently, XXXG is a hydrogel-forming polymer able to retain large amounts of water . Inside the human digestive tract, XXXG is enzymatically degalactosylated, but the backbone with xylose side chains remains stable until excretion .
Result of Action
The interaction of XXXG with its targets leads to changes in the structure and composition of plant cell walls . This can result in the strengthening of the side-walls of root-hairs and cell walls in the root differentiation zone after the completion of cell expansion . The action of XXXG can also lead to the reduction of cell elongation .
Action Environment
Environmental factors such as temperature, drought, salt, and heavy metals can influence the action of XXXG . For instance, drought and heat stress differentially influence the XTH expression profiles and the activity and action of XET in wheat seedlings, depending on the degree of susceptibility/tolerance of the cultivars . This indicates that the response mechanisms of plants against different abiotic stresses are also different .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[5-[3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O33/c40-1-11-30(20(49)23(52)33(59)66-11)70-38-28(57)21(50)32(14(68-38)7-65-36-26(55)17(46)10(43)4-62-36)72-39-29(58)22(51)31(13(69-39)6-64-35-25(54)16(45)9(42)3-61-35)71-37-27(56)19(48)18(47)12(67-37)5-63-34-24(53)15(44)8(41)2-60-34/h8-59H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUPAGRIHCRVKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)O)COC7C(C(C(CO7)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659925 |
Source


|
| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1062.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121591-98-8 |
Source


|
| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

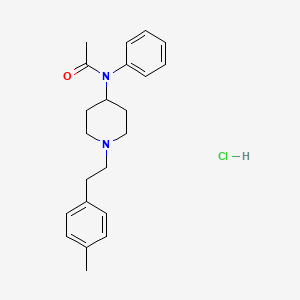
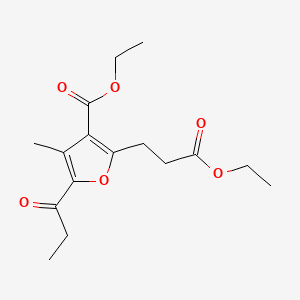
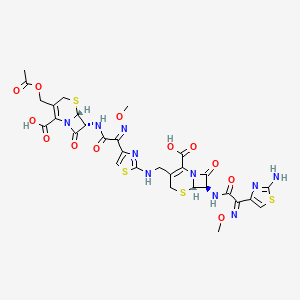
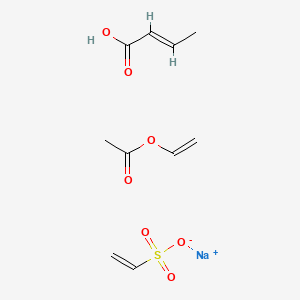
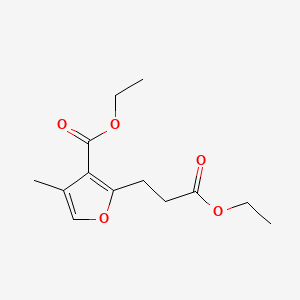
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
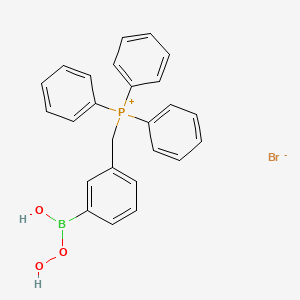
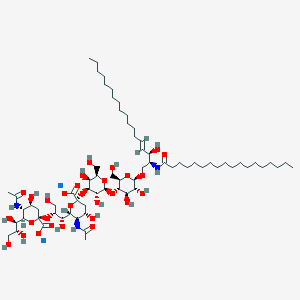
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)
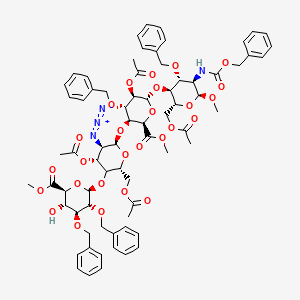
![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)
![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)
